4-(4-Methoxy-3-methylphenyl)butanal

Description

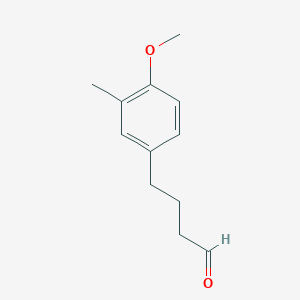

4-(4-Methoxy-3-methylphenyl)butanal is an aromatic aldehyde featuring a butyl chain attached to a substituted phenyl ring (methoxy at position 4 and methyl at position 3). Such compounds are frequently utilized in organic synthesis, fragrance development, and pheromone research due to their reactivity and biological activity .

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

4-(4-methoxy-3-methylphenyl)butanal |

InChI |

InChI=1S/C12H16O2/c1-10-9-11(5-3-4-8-13)6-7-12(10)14-2/h6-9H,3-5H2,1-2H3 |

InChI Key |

QBXLGSDPCORQEW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CCCC=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs: Substituent Effects

Substituents on the phenyl ring and the aldehyde chain significantly influence chemical properties and applications. Below is a comparative analysis of key analogs:

*Estimated based on molecular formula.

Key Observations:

- The methyl group at position 3 introduces steric hindrance, which may reduce enzymatic degradation in biological systems compared to unsubstituted analogs .

- Functional Group Differences: Aldehydes (e.g., 4-(n-Heptyloxy)butanal) exhibit higher volatility and pheromone activity compared to alcohols or carboxylic acids . Carboxylic acids like 4-(4-Methylphenyl)butanoic acid are more polar, favoring applications in drug formulation over aldehydes .

Functional Analogs: Chain Length and Bioactivity

Butanal Derivatives in Pheromones:

- 4-(n-Heptyloxy)butanal, a component of the Asian longhorned beetle pheromone, demonstrates that chain length (heptyloxy vs. methoxy/methyl) critically impacts species-specific attraction. Longer alkoxy chains enhance volatility but may reduce binding affinity to insect receptors .

- Synergistic effects are observed when aldehydes are combined with other compounds (e.g., α-farnesene), suggesting that 4-(4-Methoxy-3-methylphenyl)butanal could similarly require co-formulants for optimal activity .

- Metabolic Considerations: Hydroxy-substituted analogs like 4-(4-Hydroxy-3-methoxyphenyl)-1-butanol are prone to glucuronidation or sulfation in metabolic pathways, whereas methoxy/methyl groups in the target compound may confer greater stability .

Application-Specific Analogs

- Laboratory Reagents:

- 4-(4-Ethoxy-3-methoxyphenyl)butanal is discontinued commercially, highlighting the niche demand for such aldehydes in research .

- Trifluoromethyl-substituted benzaldehydes (e.g., 4-Methoxy-3-(trifluoromethyl)benzaldehyde) are preferred in fluorinated compound synthesis due to their enhanced stability .

Research Findings and Implications

- Pheromone Studies:

- Blending aldehydes with sesquiterpenes like α-farnesene increases insect attraction, implying that this compound could be optimized via similar synergistic formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.